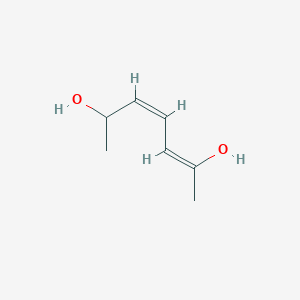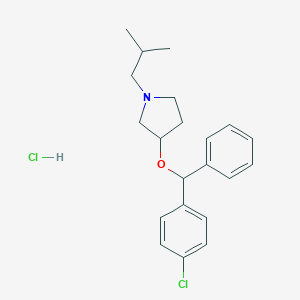
3-(p-Chloro-alpha-phenylbenzyloxy)-1-isobutylpyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(p-Chloro-alpha-phenylbenzyloxy)-1-isobutylpyrrolidine hydrochloride, commonly known as RTI-126, is a chemical compound that belongs to the family of pyrrolidine-based stimulants. It is a research chemical that has gained popularity among scientists due to its potential use in the treatment of various neurological disorders.
Mechanism Of Action
RTI-126 works by inhibiting the dopamine transporter (DAT), which is responsible for the reuptake of dopamine into the presynaptic neuron. By blocking DAT, RTI-126 increases the levels of dopamine in the synaptic cleft, which leads to increased dopamine activity in the brain. This increased dopamine activity can improve cognitive function, alertness, and motor control.
Biochemical And Physiological Effects
RTI-126 has been shown to have various biochemical and physiological effects, including increased dopamine activity in the brain, improved cognitive function, alertness, and motor control. It has also been shown to have potential neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Parkinson's disease.
Advantages And Limitations For Lab Experiments
One of the main advantages of RTI-126 is its potential use in the treatment of various neurological disorders. It has also been extensively studied in animal models, which makes it a useful tool for researchers studying dopamine neurotransmission and its role in various neurological disorders. However, there are also limitations to its use in lab experiments, including potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for research on RTI-126, including further studies on its safety and efficacy, its potential use in the treatment of various neurological disorders, and its potential neuroprotective effects. Additionally, more research is needed to determine the optimal dosage and administration of RTI-126, as well as its potential interactions with other drugs. Overall, RTI-126 shows promise as a potential treatment for various neurological disorders, and further research is needed to fully understand its potential benefits and limitations.
Synthesis Methods
The synthesis of RTI-126 involves the reaction of 3-(4-chlorobenzyloxy)-1-isobutylpyrrole with alpha-phenylacetonitrile in the presence of sodium hydride and DMF (N,N-dimethylformamide). The resulting product is then treated with hydrochloric acid to obtain the final product, RTI-126, in the form of a hydrochloride salt.
Scientific Research Applications
RTI-126 has been extensively studied for its potential use in the treatment of various neurological disorders, such as attention deficit hyperactivity disorder (ADHD), narcolepsy, and Parkinson's disease. It acts as a dopamine reuptake inhibitor, which means it increases the levels of dopamine in the brain by preventing its reuptake into the presynaptic neuron. This leads to increased dopamine activity in the brain, which can improve cognitive function, alertness, and motor control.
properties
CAS RN |
102446-20-8 |
|---|---|
Product Name |
3-(p-Chloro-alpha-phenylbenzyloxy)-1-isobutylpyrrolidine hydrochloride |
Molecular Formula |
C21H27Cl2NO |
Molecular Weight |
380.3 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)-phenylmethoxy]-1-(2-methylpropyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C21H26ClNO.ClH/c1-16(2)14-23-13-12-20(15-23)24-21(17-6-4-3-5-7-17)18-8-10-19(22)11-9-18;/h3-11,16,20-21H,12-15H2,1-2H3;1H |
InChI Key |
KDDZJPQFSRCWHF-UHFFFAOYSA-N |
SMILES |
CC(C)CN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |
Canonical SMILES |
CC(C)CN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |
synonyms |
3-[(4-chlorophenyl)-phenyl-methoxy]-1-(2-methylpropyl)pyrrolidine hydr ochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



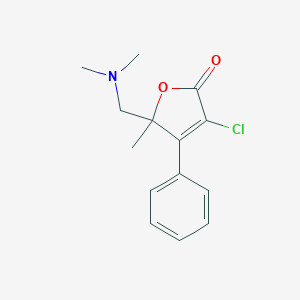
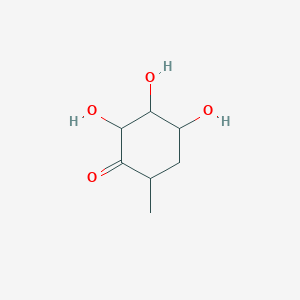
![2-Tert-butyl-6-nitro-5-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]-1,3-benzoxazole](/img/structure/B24638.png)
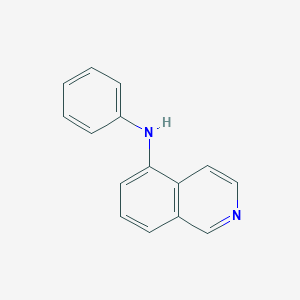
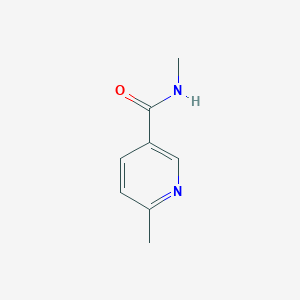
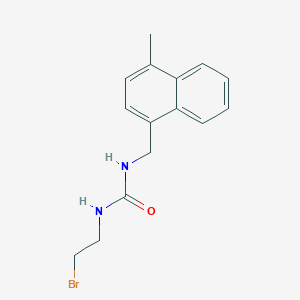
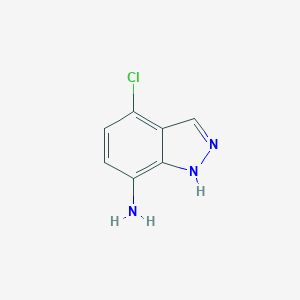
![1,3-Bis[2-(1-phenyl-1H-tetrazol-5-ylthio)ethylsulfonyl]-2-propanol](/img/structure/B24647.png)
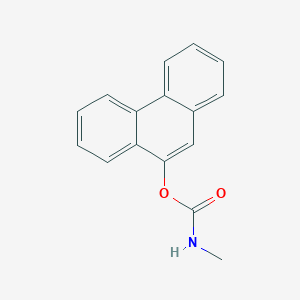
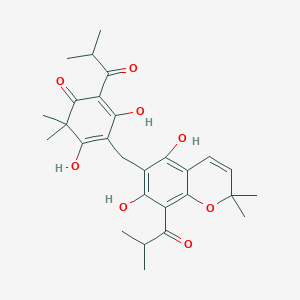
![N-[2-[[3-[4-[2-[2-(cyclopropylmethoxy)ethoxy]ethyl]phenoxy]-2-hydroxypropyl]amino]ethyl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B24652.png)
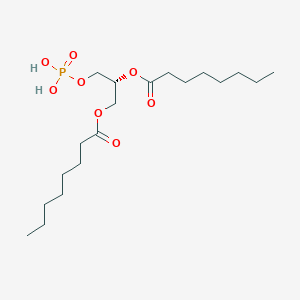
![3-Methyl-3-azabicyclo[3.2.1]octane](/img/structure/B24657.png)
